4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate piperazine and pyrimidine derivatives. Piperazine is a common moiety in medicinal chemistry and is present in many therapeutic drugs . The exact synthetic route would depend on the specific substituents on the piperazine and pyrimidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two piperazine rings attached to a central pyrimidine ring. The piperazine rings could potentially impart basicity to the compound, while the pyrimidine ring could contribute to its aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine and pyrimidine rings. Piperazines are known to undergo reactions with acids and electrophiles, while pyrimidines can participate in a variety of reactions including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine rings could increase its solubility in water, while the pyrimidine ring could contribute to its stability .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include exploring its potential therapeutic uses, optimizing its synthesis, and studying its reactivity . Further studies could also investigate the structure-activity relationships to understand how changes in the compound’s structure affect its properties .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O/c1-17-5-6-20(15-18(17)2)23(30)29-13-11-28(12-14-29)22-16-21(24-19(3)25-22)27-9-7-26(4)8-10-27/h5-6,15-16H,7-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZRWWOZMNPRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCN(CC4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.